5(4H)-Isobenzofuranone, 6,7-dihydro-
Overview
Description
5(4H)-Isobenzofuranone, 6,7-dihydro- is a chemical compound belonging to the class of benzofuran derivatives. . This compound is characterized by a fused benzene and furan ring system, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Isobenzofuranone, 6,7-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of ortho-substituted benzoic acids or their derivatives. This reaction can be catalyzed by acids or bases and often requires elevated temperatures .
Industrial Production Methods
Industrial production of 5(4H)-Isobenzofuranone, 6,7-dihydro- may involve multi-step processes starting from readily available raw materials. The process generally includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5(4H)-Isobenzofuranone, 6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzofuran derivatives .
Scientific Research Applications
5(4H)-Isobenzofuranone, 6,7-dihydro- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anti-inflammatory and antiviral agents.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 5(4H)-Isobenzofuranone, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidine: Known for its hedgehog signaling pathway inhibitory activity.
6,7-Dihydro-5H-cyclopenta[b]pyridine: Exhibits a wide range of biological activities, including hypoglycemic and anticancer properties.
Uniqueness
5(4H)-Isobenzofuranone, 6,7-dihydro- stands out due to its unique benzofuran ring system, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6,7-dihydro-4H-2-benzofuran-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCANNGFFAZTVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=COC=C2CC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449958 | |
Record name | 5(4H)-Isobenzofuranone, 6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129272-01-1 | |
Record name | 5(4H)-Isobenzofuranone, 6,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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